Cas no 2138201-97-3 (2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline)
![2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline structure](https://ja.kuujia.com/scimg/cas/2138201-97-3x500.png)
2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline 化学的及び物理的性質
名前と識別子
-
- 2,6-difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline
- EN300-715087
- 2138201-97-3
- 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline
-
- インチ: 1S/C11H6F5NS/c12-7-2-1-5(8(13)9(7)17)6-3-4-18-10(6)11(14,15)16/h1-4H,17H2
- InChIKey: NURSRMLEQFSAOQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(F)(F)F)C1C=CC(=C(C=1F)N)F
計算された属性
- せいみつぶんしりょう: 279.01411118g/mol
- どういたいしつりょう: 279.01411118g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 54.3Ų
2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-715087-1.0g |
2,6-difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline |
2138201-97-3 | 1g |
$0.0 | 2023-06-06 |
2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]anilineに関する追加情報
Research Brief on 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline (CAS: 2138201-97-3)
2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline (CAS: 2138201-97-3) is a fluorinated aniline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound's structural features, including the presence of fluorine atoms and a trifluoromethylthiophene moiety, contribute to its enhanced metabolic stability and binding affinity to target proteins. Recent publications have demonstrated its utility in the design of selective inhibitors for various kinases, such as EGFR and VEGFR, which are critical targets in cancer therapy. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful incorporation of 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline into a series of potent EGFR inhibitors, showcasing improved pharmacokinetic profiles and reduced off-target effects compared to earlier analogs.
In addition to its applications in oncology, this compound has also been explored in the context of inflammatory and infectious diseases. A recent preprint on bioRxiv detailed its use as a scaffold for developing novel anti-inflammatory agents targeting the NLRP3 inflammasome pathway. The study revealed that derivatives of 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline exhibited significant inhibitory activity against NLRP3, suggesting potential for treating conditions such as gout and Alzheimer's disease. These findings underscore the versatility of this compound in addressing diverse therapeutic challenges.
From a synthetic chemistry perspective, advancements in the preparation of 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline have been reported, with a focus on optimizing yield and scalability. A 2022 patent application (WO2022156789) described a novel catalytic method for its synthesis, employing palladium-catalyzed cross-coupling reactions to achieve higher purity and efficiency. This methodological improvement is expected to facilitate broader adoption of the compound in industrial-scale drug development projects.
Looking ahead, the continued exploration of 2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline and its derivatives holds promise for uncovering new therapeutic avenues. Ongoing research is investigating its potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. As the field advances, this compound is likely to remain a focal point for innovation in medicinal chemistry and chemical biology, offering valuable insights into structure-activity relationships and drug design principles.
2138201-97-3 (2,6-Difluoro-3-[2-(trifluoromethyl)thiophen-3-yl]aniline) 関連製品
- 2229224-91-1(3-(1-methyl-1H-indol-4-yl)propan-1-ol)
- 1804797-28-1(Methyl 2-hydroxy-3-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-carboxylate)
- 2228292-80-4(1-(4,6-dichloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol)
- 2227692-02-4(tert-butyl 3-(3S)-3-aminobutylazetidine-1-carboxylate)
- 2171904-65-5(benzyl N-4-(chlorosulfonyl)-2-(2-methylpropyl)butylcarbamate)
- 2034633-04-8(5-{4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl}-1,2-dihydropyridin-2-one)
- 1817721-27-9(8-chloro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline)
- 17756-58-0(TETRAOCTYLAMMONIUM HYDROXIDE)
- 632301-39-4(2-(4-ethoxybenzoyl)-N-ethylhydrazinecarbothioamide)
- 223919-54-8(trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester)




